Product packaging for 1,2,4,5-Tetramethylbenzene(Cat. No.:CAS No. 95-93-2)

1,2,4,5-Tetramethylbenzene

Cat. No.: B166113
CAS No.: 95-93-2
M. Wt: 134.22 g/mol
InChI Key: SQNZJJAZBFDUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Research Context of 1,2,4,5-Tetramethylbenzene in Chemical Science

The significance of this compound in chemical science is multifaceted, primarily stemming from its role as a crucial intermediate in the synthesis of high-value chemicals. Industrially, it is a key precursor to pyromellitic dianhydride, a monomer used to manufacture high-performance materials such as polyimides, curing agents, adhesives, and coating materials. wikipedia.orgchemicalland21.com These materials are prized for their thermal stability and chemical resistance, making them essential in the electronics and automotive industries. chemimpex.com Durene also serves as a raw material for other engineering plastics and as a cross-linking agent for alkyd resins. wikipedia.orgchemicalland21.com

In a research context, durene is a valuable compound for scientific investigation. Its simple proton NMR spectrum, which features only two signals, makes it an effective internal standard for spectroscopic analysis. wikipedia.org It is also used as a model compound for studying the behavior and interactions of polycyclic aromatic hydrocarbons, which is relevant in environmental science and remediation research. chemimpex.comsigmaaldrich.com

Furthermore, this compound plays a role in catalysis research, particularly in the study of the "hydrocarbon pool" mechanism within zeolites for the methanol-to-olefin (MTO) process. acs.org The compound's specific size and shape are critical in shape-selective catalysis. jst.go.jpuct.ac.za Modern research efforts are focused on developing more efficient and sustainable synthesis routes for durene, such as the methylation of trimethylbenzene using syngas or carbon dioxide over specialized catalysts, which aims to improve selectivity and yield. rsc.orgacs.org

Table 1: Physical and Chemical Properties of this compound (Durene)

Property Value
Molecular Formula C₁₀H₁₄ wikipedia.org
Molar Mass 134.22 g/mol nih.gov
Appearance Colorless crystals or white crystalline powder wikipedia.orgnih.govchemicalland21.com
Odor Sweet, camphor-like wikipedia.orgchemicalbook.com
Melting Point 79.2 °C (174.6 °F) wikipedia.org
Boiling Point 192-197 °C (378-387 °F) wikipedia.orgchemicalland21.com
Density 0.838 - 0.8875 g/mL at 25 °C chemicalbook.comnih.govchemimpex.com
Solubility in Water Insoluble chemicalland21.comnoaa.gov
Flash Point 73-74 °C (165 °F) wikipedia.orgchemicalland21.com

Isomeric Considerations and Structural Nuances within Tetramethylbenzenes

The tetramethylbenzenes are a group of aromatic hydrocarbons that exist as three structural isomers, all sharing the molecular formula C₁₀H₁₄. wikipedia.org These isomers are distinguished by the different arrangements of the four methyl (–CH₃) groups on the benzene (B151609) ring. wikipedia.orgvaia.com The three structural isomers are:

This compound (Durene)

1,2,3,4-Tetramethylbenzene (Prehnitene)

1,2,3,5-Tetramethylbenzene (Isodurene)

Structural isomers possess the same types and numbers of atoms but differ in how those atoms are connected, leading to unique compounds with distinct physical and chemical properties. vaia.com The specific placement of the methyl groups on the benzene ring significantly influences these properties. vaia.com

A key distinguishing feature of this compound is its high molecular symmetry. wikipedia.orgsmolecule.com This symmetrical structure, with two pairs of methyl groups positioned opposite each other, results in an unusually high melting point (79.2 °C) compared to its less symmetrical isomers, prehnitene and isodurene. wikipedia.orgdoubtnut.comfoodb.ca This property is practically significant, as it allows durene to be separated from its isomers through selective crystallization. wikipedia.org

The structural nuances between the isomers are also critical in the field of catalysis. The size and shape of a molecule can determine whether it can enter and react within the pores of a catalyst, a principle known as shape selectivity. uct.ac.za Zeolites such as HZSM-5 have pore structures that are large enough to accommodate the formation of durene but are restrictive for the bulkier isomers. jst.go.jpuct.ac.za This allows for the highly selective synthesis of this compound from reactants like 1,2,4-trimethylbenzene (B165218) and methanol (B129727), as the catalyst's pores favor the formation of the slimmest isomer. jst.go.jp

Table 2: Comparison of Tetramethylbenzene Isomers

Isomer Common Name IUPAC Name Structure Key Structural Feature
This compound Durene This compound C₆H₂(CH₃)₄ Methyl groups at positions 1, 2, 4, and 5; highly symmetrical. wikipedia.orgdoubtnut.com
1,2,3,4-Tetramethylbenzene Prehnitene 1,2,3,4-Tetramethylbenzene C₆H₂(CH₃)₄ Methyl groups on four consecutive carbon atoms. vaia.comdoubtnut.com
1,2,3,5-Tetramethylbenzene Isodurene 1,2,3,5-Tetramethylbenzene C₆H₂(CH₃)₄ Three consecutive methyl groups with the fourth at position 5. vaia.comdoubtnut.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B166113 1,2,4,5-Tetramethylbenzene CAS No. 95-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNZJJAZBFDUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Record name 1,2,4,5-TETRAMETHYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1029124
Record name 1,2,4,5-Tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,2,4,5-tetramethylbenzene appears as colorless crystals with a camphor-like odor. (NTP, 1992), Colorless solid; [CAMEO]
Record name 1,2,4,5-TETRAMETHYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,4,5-Tetramethylbenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7887
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

386.2 °F at 760 mmHg (NTP, 1992)
Record name 1,2,4,5-TETRAMETHYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

130 °F (NFPA, 2010), 74 °C
Record name 1,2,4,5-TETRAMETHYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,4,5-Tetramethylbenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7887
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Density

0.8875 at 68 °F (NTP, 1992) - Less dense than water; will float
Record name 1,2,4,5-TETRAMETHYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

95-93-2
Record name 1,2,4,5-TETRAMETHYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Durene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Durene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Durene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,2,4,5-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,4,5-Tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-tetramethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DURENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/181426CFYB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

174.6 °F (NTP, 1992)
Record name 1,2,4,5-TETRAMETHYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Advanced Synthetic Methodologies and Production Processes of 1,2,4,5 Tetramethylbenzene

Catalytic Approaches for 1,2,4,5-Tetramethylbenzene Synthesis

The synthesis of this compound, also known as durene, is a critical process for producing valuable chemicals, including pyromellitic dianhydride (PMDA), a key monomer for high-performance polyimides. market.usresearchgate.net Catalytic routes are central to its production, offering pathways that are more efficient and selective than traditional methods.

Zeolite-Catalyzed Alkylation and Transalkylation Routes for this compound Production

Zeolites, with their shape-selective properties and strong acid sites, are extensively used in the synthesis of this compound through alkylation and transalkylation reactions. researchgate.netmdpi.com

The alkylation of 1,2,4-trimethylbenzene (B165218) (pseudocumene) with methanol (B129727) is a primary method for durene production. mdpi.commdpi.com HZSM-5 type zeolites are particularly effective for this reaction. mdpi.comjst.go.jp The pore structure of HZSM-5 is dimensionally aligned with the molecular sizes of trimethylbenzene and tetramethylbenzene isomers, which allows for shape-selective catalysis. mdpi.com This selectivity favors the formation of the desired 1,2,4,5-isomer inside the zeolite pores, while the formation of other isomers and byproducts primarily occurs on the outer surface of the catalyst crystallites. jst.go.jp The reaction is influenced by factors such as temperature, pressure, and the silicon-to-aluminum (Si/Al) ratio of the zeolite, which affects the catalyst's acidity and activity. researchgate.net

Transalkylation is another significant route, often involving the reaction of toluene (B28343) with trimethylbenzenes. researchgate.netcore.ac.uk Large-pore zeolites like Beta, mordenite, and Y are active catalysts for this process due to their suitable pore structures. researchgate.netgoogle.com Zeolite Beta has demonstrated high conversion rates in toluene-trimethylbenzene transalkylation and exhibits good stability over time. researchgate.net The yield of xylenes (B1142099) and other products is dependent on the Si/Al ratio, with lower ratios (higher concentration of active sites) generally leading to higher transalkylation activity. researchgate.net For instance, in the transalkylation of toluene with 1,2,4-trimethylbenzene over a USY zeolite catalyst, toluene becomes more reactive when mixed with 1,2,4-trimethylbenzene, preferentially accepting a methyl group to form xylene. acs.org

CatalystReactantsKey Findings
HZSM-5 1,2,4-Trimethylbenzene, MethanolShape-selective catalysis favors this compound formation within pores. jst.go.jp
Zeolite Beta Toluene, TrimethylbenzenesHigh conversion and stability; activity increases with lower Si/Al ratio. researchgate.net
USY Zeolite Toluene, 1,2,4-TrimethylbenzeneToluene's reactivity is enhanced in the presence of 1,2,4-trimethylbenzene. acs.org
Mordenite Toluene, C9+ AromaticsUsed in gas-phase transalkylation processes. google.com

Methanol-to-Hydrocarbons (MTH) and Syngas-to-Aromatics (STA) Pathways Yielding Tetramethylbenzene

The conversion of methanol and synthesis gas (syngas) into aromatic hydrocarbons, including tetramethylbenzenes, represents a move towards utilizing non-petroleum feedstocks like coal, natural gas, and biomass. researchgate.netacs.orgacs.org

In the Methanol-to-Hydrocarbons (MTH) process, methanol is converted over zeolite catalysts, such as H-ZSM-5, to produce a mixture of hydrocarbons. acs.orggoogle.com Durene is a notable component formed during this process, typically constituting 4-8% of the gasoline-range product. google.comauburn.edu The reaction proceeds through a "hydrocarbon pool" mechanism, where methylbenzenes act as crucial intermediates. ysu.am The specific zeolite structure and reaction conditions can be tailored to influence the product distribution. ysu.am

The Syngas-to-Aromatics (STA) process offers a direct route from syngas (a mixture of carbon monoxide and hydrogen) to valuable aromatic chemicals. researchgate.netacs.org This is typically achieved using a bifunctional catalyst that combines a metal oxide for syngas conversion to an intermediate (like methanol or olefins) and a zeolite for the subsequent aromatization. researchgate.netresearchgate.net Recent research has demonstrated the direct conversion of H₂-deficient syngas into a high yield of tetramethylbenzene using a composite catalyst of nanosized ZnCr₂O₄ and H-ZSM-5. acs.org This process showed high selectivity for tetramethylbenzene (around 70% in hydrocarbons) and remarkable catalyst stability. acs.org Another approach involves a one-step synthesis of durene from syngas using an integrated catalyst of Cu/ZnO/Al₂O₃ and Co-Nb/HZSM-5, achieving a durene selectivity of up to 39.71% in the aromatic fraction. researchgate.net The proximity of the catalytic sites is crucial for enhancing the selectivity towards aromatics. researchgate.net

CO₂-Mediated Methylation Techniques for Trimethylbenzene Upgrading to this compound

A novel and sustainable approach for durene synthesis involves the utilization of carbon dioxide as a methylating agent for upgrading trimethylbenzenes. acs.orgcsic.es This method couples CO₂ hydrogenation with the methylation of trimethylbenzene over a composite catalyst.

In one study, a catalyst system composed of Cu-boosted ZnZrOx integrated with HZSM-5 was used for the CO₂-mediated methylation of 1,2,4-trimethylbenzene. acs.org This process achieved a high durene selectivity of 83.2% within the tetramethylbenzene fraction and a tetramethylbenzene selectivity of 69.1% among all aromatics, with a 1,2,4-trimethylbenzene conversion of 33.2%. acs.orgcsic.es The catalyst demonstrated exceptional stability, remaining active for over 1100 hours. acs.orgcsic.es The role of copper is to enhance the generation of active intermediates from CO₂ hydrogenation, which then facilitate the methylation of the aromatic ring. acs.org Kinetic studies suggest that Cu⁰ is vital for producing active hydrogen species that promote the hydrogenation of CO₂ to a methoxy (B1213986) intermediate, the key species for methylating trimethylbenzene. acs.org

Catalyst SystemReactantsDurene Selectivity (in TetraMB)TetraMB Selectivity (in Aromatics)Reference
5%CuZnZrOₓ–HZSM-51,2,4-Trimethylbenzene, CO₂, H₂83.2%69.1% acs.org
5%CuZnZrOₓ–HZSM-5Mixed Trimethylbenzene, CO₂, H₂81.4%- acs.orgcsic.es
Re(1)/TiO₂ + H-MORBenzene (B151609), CO₂, H₂-- researchgate.net

Industrial-Scale Production and Process Optimization for this compound

On an industrial scale, this compound is primarily produced through the methylation of other methylated benzenes, such as p-xylene (B151628) and pseudocumene. wikipedia.org Toluene methylation is a dominant production method, valued for its cost-effectiveness and scalability in achieving high yields of durene. market.us Another established industrial method involves treating alkyl-substituted benzenes with nine or more carbon atoms to produce a product oil rich in C10 alkyl-substituted benzenes, from which this compound is crystallized. google.com

Process optimization is crucial for maximizing the yield and purity of this compound while minimizing costs. This includes optimizing reaction conditions such as temperature, pressure, and catalyst selection. For instance, in zeolite-catalyzed processes, the Si/Al ratio is a key parameter to adjust for optimal performance. researchgate.net In industrial settings, the separation and purification of durene from the reaction mixture, often containing various isomers, is a significant challenge and cost factor, sometimes requiring expensive superfractionation and multi-stage refrigeration steps. google.com Therefore, developing highly selective catalysts that produce a high proportion of the desired 1,2,4,5-isomer is a major focus of research and development.

Novel Synthetic Routes and Emerging Methodologies for this compound

Research continues to explore innovative methods for synthesizing this compound. One area of interest is the development of bifunctional catalysts that can perform multiple reaction steps in a single reactor. For example, a bifunctional catalyst combining a methanol synthesis catalyst (Cu/ZnO/Al₂O₃) with an aromatization catalyst (Co-Nb/HZSM-5) has been used for the one-step synthesis of durene from syngas. researchgate.net

Another emerging strategy is the use of unique zeolite structures like IM-5, which has larger pore openings and cavities than conventional ZSM-5. mdpi.commdpi.com IM-5 has shown potential for improving the conversion of pseudocumene and the yield of durene, although catalyst deactivation can be a challenge. mdpi.com

Furthermore, the direct conversion of syngas to aromatics via an aldol-aromatic mechanism has been reported, yielding high selectivity for tetramethylbenzene at relatively low temperatures. researchgate.net These novel approaches aim to improve efficiency, reduce the number of process steps, and utilize more sustainable feedstocks, paving the way for more economical and environmentally friendly production of this compound.

Reaction Mechanisms and Kinetics of 1,2,4,5 Tetramethylbenzene

Gas-Phase Reactions of 1,2,4,5-Tetramethylbenzene

Hydroxyl Radical (OH) Initiated Degradation Mechanisms and Adduct Formation of this compound

The addition of the OH radical to the aromatic ring of this compound is a reversible reaction that leads to the formation of adducts at two distinct positions: the unsubstituted (ortho) and the substituted (ipso) carbon atoms of the ring. acs.orgacs.org This results in two different adduct isomers. acs.orgrsc.org The formation of these adducts creates temporary reservoirs of OH radicals, and their subsequent reactions drive the degradation process. acs.orgresearchgate.net The presence of at least two adduct species is supported by the observation of triexponential OH decay curves in kinetic studies. rsc.org

The reaction can be summarized by the following general scheme:

OH + this compound ⇌ Adduct (ortho)

OH + this compound ⇌ Adduct (ipso)

The formation of biacetyl as a product in these reactions indicates that some ipso addition of the OH radical occurs. acs.orgnih.gov First-generation products identified from the reaction of OH radicals with this compound in the presence of nitric oxide (NO) include biacetyl, methylglyoxal, 3-methyl-3-hexene-2,5-dione, and 2,4,5-trimethylbenzaldehyde. acs.orgnih.gov

Kinetics of this compound Adduct Reactions with Oxidizing Species (e.g., O2)

The kinetics of the gas-phase reactions of both the ortho and ipso adducts with O₂ have been investigated. acs.org Studies using flash photolysis for OH production and resonance fluorescence for detection have determined the rate constants for these reactions over a temperature range of 300–340 K. acs.orgresearchgate.net The decay of OH radicals becomes faster as the concentration of O₂ increases, confirming the reaction between the adducts and O₂. acs.org

The rate constants for the reaction of the adducts with O₂ are influenced by temperature. acs.org It has been observed that the rate constants for the this compound adducts reacting with O₂ are higher than those for the adducts of benzene (B151609), toluene (B28343), and xylene, but lower than those for hexamethylbenzene. acs.orgresearchgate.net

Table 1: Rate Constants for the Reaction of OH Radicals with this compound and Related Compounds

Compound Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) at 298 K Reference
This compound 5.55 ± 0.34 acs.orgnih.gov
Pentamethylbenzene 10.3 ± 0.8 acs.orgnih.gov
2,4,5-Trimethylbenzaldehyde 4.27 ± 0.39 acs.orgnih.gov
2,4,5-Trimethylphenol 9.75 ± 0.98 acs.orgnih.gov
3-Methyl-3-hexene-2,5-dione 9.4 ± 1.1 acs.orgnih.gov

Liquid-Phase Reactivity of this compound

Electrophilic Aromatic Substitution Reactions of this compound (e.g., Halogenation, Nitration, Friedel-Crafts)

This compound readily undergoes electrophilic aromatic substitution reactions, a characteristic feature of aromatic compounds. chemicalbook.comnoaa.govnoaa.gov These reactions involve the substitution of one of the hydrogen atoms on the aromatic ring with an electrophile.

Halogenation: Durene can be halogenated on the aromatic ring. wikipedia.org For instance, 3-Iodo-1,2,4,5-tetramethylbenzene is an example of a halogenated derivative. scbt.com

Nitration: The nitration of durene is a well-studied reaction. In sulfuric acid, the reaction is extremely fast, occurring at the encounter rate. rsc.orgrsc.org This high reactivity can lead to the formation of dinitro derivatives. wikipedia.org Nitration in acetic anhydride (B1165640) at low temperatures can yield a 1-acetoxy-4-nitro adduct. cdnsciencepub.com The nitration of durene can also be a key step in the synthesis of duroquinone (B146903). wikipedia.orgebi.ac.uk The reaction is sensitive to conditions, and ipso-attack (attack at a position already substituted) can occur, leading to the formation of byproducts. rsc.orgrsc.org For example, nitration of nitrodurene can be complicated by the formation of nitrous acid, likely due to ipso-attack. rsc.orgrsc.org

Friedel-Crafts Reactions: Durene participates in Friedel-Crafts reactions, which include alkylation and acylation. chemicalbook.comadichemistry.com These reactions allow for the introduction of alkyl or acyl groups onto the benzene ring. For instance, reacting p-xylene (B151628) with chloromethane (B1201357) under Friedel-Crafts conditions can produce durene as the major product. adichemistry.com

Oxidation Pathways and Derivative Formation from this compound (e.g., Duroquinone Synthesis)

This compound is susceptible to oxidation. wikipedia.org Contact with strong oxidizing agents can lead to vigorous and sometimes explosive reactions. chemicalbook.comnoaa.gov

A significant oxidation product of durene is pyromellitic dianhydride, which is produced industrially through the catalytic oxidation of durene. wikipedia.orggychbjb.com This process often utilizes vanadium-based catalysts. gychbjb.com

Another important oxidation derivative is duroquinone (2,3,5,6-tetramethyl-1,4-benzoquinone). wikipedia.orgebi.ac.uk The synthesis of duroquinone from durene typically involves a multi-step process that begins with the nitration of durene to form a dinitro derivative. wikipedia.orgwikipedia.orgebi.ac.uk This is followed by reduction to the corresponding diamine, and subsequent oxidation yields duroquinone. wikipedia.orgebi.ac.uk

Catalytic Reaction Mechanisms Involving this compound

This compound is involved in various catalytic reactions, both as a reactant and a product.

One notable catalytic process is the shape-selective formation of this compound through the alkylation of 1,2,4-trimethylbenzene (B165218) with methanol (B129727) over HZSM-5 type zeolite catalysts. jst.go.jp The pore structure of the HZSM-5 zeolite favors the formation of the least bulky isomer, this compound. jst.go.jp The reaction is thought to be controlled by the diffusion of reactants and products within the zeolite pores, with other isomers being formed on the outer surface of the catalyst crystallites. jst.go.jp

Furthermore, the vapor-phase oxidation of durene to pyromellitic dianhydride is a significant industrial catalytic process. gychbjb.com Research in this area has focused on the reaction mechanism and the development of efficient catalysts, often composed of vanadium and titanium, with various elemental dopings to enhance performance. gychbjb.comcqvip.com

Catalytic Cracking and Disproportionation of this compound over Zeolites

The transformation of polymethylbenzenes over acidic zeolite catalysts involves a complex network of competing reactions, including isomerization, disproportionation, and cracking. researchgate.net The structure of the zeolite plays a crucial role, controlling the diffusion of the bulky reactant and product molecules. researchgate.net

Disproportionation is a key reaction pathway. For instance, the disproportionation of 1,2,4-trimethylbenzene over modified montmorillonite (B579905) clay catalysts has been shown to selectively produce this compound (durene) and xylenes (B1142099). nii.ac.jp This selectivity is attributed to restricted transition-state selectivity, where the catalyst's structure favors the formation of specific isomers. nii.ac.jp The reaction typically follows second-order kinetics. nii.ac.jp

In fluid catalytic cracking (FCC) conditions, heavy aromatics like tetramethylbenzenes undergo dealkylation to produce valuable smaller aromatics like benzene, toluene, and xylene (BTX). nih.govacs.org The effectiveness of this conversion is highly dependent on the type of zeolite used in the catalyst. Catalysts based on large-pore zeolites, such as Y zeolite (with a channel diameter of 0.74 nm), are significantly more effective for the conversion of tetramethylbenzenes compared to medium-pore zeolites like ZSM-5 (with channel diameters around 0.55 nm). nih.govacs.org This difference is due to the large kinetic diameter of tetramethylbenzene, which restricts its access to the active sites within the smaller pores of ZSM-5, limiting the reaction primarily to the external surface of the catalyst. nih.govacs.org

Kinetic studies on the related transalkylation of trimethylbenzenes (TMB) with toluene over zeolite beta have determined activation energies for various competing reactions, as shown in the table below. mdpi.com The disproportionation of TMBs requires higher activation energy than their transalkylation with toluene, indicating that the presence of smaller methylbenzenes favors the transalkylation pathway. mdpi.com

Table 1: Activation Energies for TMB Conversion Reactions

Reaction Activation Energy (kJ/mol)
Transalkylation of TMB with Toluene 11.46
Disproportionation of TMBs 16.8

Data sourced from a study on heavy reformate conversion over a composite zeolite catalyst. mdpi.com

Hydrogenation and Hydroprocessing Reactions of this compound

This compound is a significant component in the heavy aromatic fraction of gasoline produced from methanol-to-gasoline (MTG) or dimethyl ether-to-gasoline (DTG) processes. grafiati.comkit.eduresearchgate.netmdpi.com Due to its high melting point (79.2 °C), durene can crystallize at low temperatures, potentially clogging fuel systems. kit.eduwikipedia.org Consequently, hydroprocessing is employed to convert durene and other heavy aromatics into more desirable fuel components. researchgate.netmdpi.com

Co-hydroprocessing of durene-rich heavy gasoline with fossil middle distillates has been investigated using industrial catalysts like CoMo/γ-Al2O3 under hydrotreating conditions. researchgate.netmdpi.com These studies show that under typical hydrotreating temperatures (340-390 °C), significant conversion of C10 aromatics, including durene, can be achieved. researchgate.netmdpi.com The primary reactions involve the hydrogenation of the aromatic ring to form naphthenes (cycloalkanes) and dealkylation to produce smaller aromatic and naphthenic molecules in the gasoline boiling range. mdpi.com

The reactivity of arenes in molecular catalytic hydrogenation shows a pronounced steric requirement. The order of reactivity for methylbenzenes is generally: benzene > toluene > xylene > mesitylene (B46885) > this compound. osti.gov This indicates that the increasing number of methyl groups on the benzene ring hinders the hydrogenation reaction. osti.gov

Mild hydrocracking is another effective strategy, allowing for the near-complete hydrogenation of aromatics in a single step, which also produces paraffins through various mechanisms. kit.edu The resulting saturated compounds have lower boiling points than their aromatic precursors, improving the fuel's properties. kit.edu

Table 2: Durene Co-Hydroprocessing Experimental Conditions

Parameter Range
Catalyst Industrial CoMo/γ-Al2O3
Reaction Temperature 340 - 390 °C
Space-Time 0.7 - 4.0 cm³Cat h cm⁻³Feed
Outcome >60% conversion of C10 aromatics

Data from laboratory-scale fixed-bed reactor experiments on co-hydroprocessing of bio-derived heavy gasoline. researchgate.netmdpi.com

Theoretical and Computational Modeling of this compound Reactivity

Computational chemistry provides powerful tools to investigate reaction mechanisms, molecular properties, and reactivity that are often difficult to study experimentally. walshmedicalmedia.comopenaccessjournals.comescholarship.org Techniques such as Density Functional Theory (DFT) are used to calculate structures, energies, and properties of molecules and transition states. openaccessjournals.commdpi.com

Theoretical studies have been instrumental in understanding the role of this compound in catalytic cycles. In the methanol-to-olefins (MTO) process, which uses zeolite catalysts, a "hydrocarbon pool" mechanism is operative. DFT calculations have identified this compound as a primary and major component of the methylbenzene-based hydrocarbon pool within CHA-structured zeolites like H-SAPO-34 and H-SSZ-13. rsc.org These calculations show that the reactivity of this compound increases with the acid strength of the zeolite. rsc.org

Further computational modeling using DFT has explored the thermodynamics of benzene ring methylation. nih.gov These studies predict that the sequential methylation of benzene prefers to form this compound over other isomers before proceeding to side-chain methylation. nih.gov Specifically, calculations predict that 1-ethyl-2,4,5-trimethylbenzene (B97103) is slightly more stable than pentamethylbenzene, indicating a shift from ring methylation to side-chain growth once the ring is sufficiently substituted. nih.gov

The reactivity of this compound towards electrophiles has also been modeled. The kinetics of its nitration reaction are so fast that they occur at the encounter rate, meaning the reaction rate is limited by how quickly the reactant molecules can diffuse together. rsc.org Theoretical models have been used to understand the positional selectivity of this reaction. rsc.org

The gas-phase reactions of durene, particularly with hydroxyl (OH) radicals, have been studied using a combination of flash photolysis experiments and theoretical calculations. acs.org These studies investigated the reversible formation of OH adducts at both the unsubstituted (ortho) and substituted (ipso) positions of the durene ring and their subsequent reactions with oxygen. acs.org Theoretical calculations are essential for elucidating the elusive transition states and intermediates in these rapid atmospheric reactions. researchgate.net

Table 3: List of Compounds

Compound Name
This compound (Durene)
1,2,4-Trimethylbenzene (Pseudocumene)
Benzene
Toluene
Xylene (o-, m-, p-)
1-ethyl-2,4,5-trimethylbenzene
Pentamethylbenzene
Naphthenes
Paraffins
Methanol
Dimethyl Ether

Advanced Characterization and Analytical Techniques for 1,2,4,5 Tetramethylbenzene

Spectroscopic Methodologies for 1,2,4,5-Tetramethylbenzene Analysis

Spectroscopic techniques are indispensable for the structural analysis of this compound. These methods probe the interaction of the molecule with electromagnetic radiation, yielding data that function as a molecular fingerprint.

Vibrational Spectroscopy (Infrared, Raman) for Structural and Aromaticity Assessment of this compound

The IR spectrum of this compound displays characteristic absorption bands corresponding to C-H stretching vibrations of the methyl groups and the aromatic ring, as well as C=C stretching vibrations within the benzene (B151609) ring. nist.govfishersci.nlavantorsciences.com The pattern of out-of-plane C-H bending vibrations can also be indicative of the substitution pattern on the aromatic ring.

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to the vibrations of the non-polar bonds, such as the C=C bonds of the aromatic ring. nih.govresearchgate.net Studies have utilized both IR and Raman spectroscopy in conjunction with theoretical calculations, such as Density Functional Theory (DFT), to perform detailed analyses of the vibrational modes of durene. nih.govnih.gov These combined experimental and computational approaches allow for a more accurate assignment of the observed spectral bands and a deeper understanding of the molecule's low-frequency internal modes, including the torsional and bending vibrations of the methyl groups. nih.gov

Table 2: Key Vibrational Frequencies of this compound

Wavenumber (cm⁻¹) Vibrational Mode Technique
~2900-3000 C-H Stretch (Methyl) IR, Raman
~3000-3100 C-H Stretch (Aromatic) IR, Raman
~1450-1600 C=C Stretch (Aromatic Ring) IR, Raman
~870 C-H Out-of-plane Bend IR

Note: Frequencies are approximate and represent typical ranges for the assigned vibrations.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification of this compound

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of this compound. nist.gov When coupled with gas chromatography (GC-MS), it becomes a powerful tool for separating durene from complex mixtures and providing definitive structural identification based on its mass spectrum. nih.govmassbank.eunih.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (134.22 g/mol ). nist.gov A prominent peak is also typically observed at m/z 119, which corresponds to the loss of a methyl group ([M-15]⁺), a common fragmentation pathway for methylated aromatic compounds. nih.govmassbank.eu

GC-MS is routinely employed in various applications, such as the analysis of aromatic compounds in gasoline and in forensic fire debris analysis. nih.govthermofisher.comthermofisher.com In these contexts, the retention time of this compound in the gas chromatograph, combined with its unique mass spectrum, allows for its unambiguous identification and differentiation from other isomers and components in the sample. nih.govthermofisher.com

Table 3: Characteristic Mass Spectral Peaks for this compound

m/z Relative Intensity Ion Fragment
134 High [C₁₀H₁₄]⁺ (Molecular Ion)
119 Very High [C₉H₁₁]⁺ (Loss of CH₃)
91 Moderate [C₇H₇]⁺ (Tropylium ion)

Note: Relative intensities can vary depending on the ionization method and instrument settings.

Chromatographic Techniques for this compound Analysis

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound. These techniques are based on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Applications in this compound Research

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of this compound. sigmaaldrich.comsigmaaldrich.com It is particularly useful for samples that are not sufficiently volatile for gas chromatography or for preparative separations to isolate pure durene. sielc.com

Reverse-phase HPLC methods have been developed for the analysis of this compound, typically using a C18 or other non-polar stationary phase. sielc.comanalytice.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and water. sielc.com The detection is commonly performed using a UV detector, as the aromatic ring of durene absorbs UV light. For applications requiring mass spectrometric detection (HPLC-MS), volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com HPLC is also suitable for quantitative analysis, and certified reference materials of this compound are available for this purpose. sigmaaldrich.com

Table 4: Example HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Newcrom R1 (Reverse Phase)
Mobile Phase Acetonitrile (MeCN) and Water with an acid modifier (e.g., phosphoric acid or formic acid)
Detection UV or Mass Spectrometry (MS)

Note: These are example conditions and may require optimization for specific applications. sielc.com

Gas Chromatography (GC) for Purity and Mixture Analysis of this compound

Gas Chromatography (GC) is the premier technique for assessing the purity of this compound and for analyzing its content in mixtures, particularly in the petrochemical industry. fishersci.nlavantorsciences.comtcichemicals.comtcichemicals.comgcms.cz The high volatility and thermal stability of durene make it an ideal candidate for GC analysis. nist.govnih.gov

In a typical GC analysis, a sample containing this compound is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation of components is based on their boiling points and their interactions with the stationary phase. Durene is separated from its isomers (isodurene and prehnitene) and other aromatic compounds based on these differences. researchgate.net The purity of this compound is often specified as greater than 97% or 98% as determined by GC. fishersci.nltcichemicals.comtcichemicals.commolport.com Flame ionization detection (FID) is a common detection method due to its high sensitivity to hydrocarbons.

GC is also a cornerstone of standardized methods, such as those developed by ASTM, for the analysis of aromatic compounds in various matrices. thermofisher.comgcms.cz These methods provide robust and reproducible procedures for quality control and research applications involving this compound.

Advanced Analytical Approaches and Coupling Techniques for this compound Research

Modern analytical research on this compound employs a range of sophisticated techniques, often coupling different methods to enhance sensitivity and specificity.

Gas chromatography (GC) is a fundamental technique for the separation and analysis of this compound. sigmaaldrich.comsigmaaldrich.com It is often coupled with mass spectrometry (GC-MS), a powerful combination that provides both retention time data for identification and mass spectra for structural confirmation. nih.govmdpi.com For instance, GC-MS has been utilized in the analysis of ignitable liquid residues, where this compound is a component of interest. nsf.gov The mass spectrum of this compound shows characteristic fragmentation patterns that aid in its unambiguous identification. massbank.eumassbank.eunist.gov

In addition to GC-MS, other advanced techniques are employed. Quantitative Nuclear Magnetic Resonance (qNMR) is a suitable method for determining the purity of this compound, with certified reference materials being available for this purpose. sigmaaldrich.comsigmaaldrich.com The reaction kinetics of this compound with hydroxyl (OH) radicals in the gas phase have been investigated using flash photolysis for OH production and resonance fluorescence for detection. acs.org This research is important for understanding the atmospheric chemistry of this compound. acs.orgacs.org

Table 1: Coupled and Advanced Analytical Techniques for this compound

Analytical TechniqueCoupled WithApplicationKey Findings/Capabilities
Gas Chromatography (GC)Mass Spectrometry (MS)Identification and quantification in complex mixtures, such as ignitable liquid residues. nsf.govProvides retention time and mass spectral data for confirmation. nih.govnist.gov
Flash PhotolysisResonance FluorescenceStudying gas-phase reaction kinetics with OH radicals. acs.orgDetermination of rate constants and investigation of reaction mechanisms. acs.orgacs.org
Infrared (IR) SpectroscopyRaman SpectroscopyVibrational analysis of the molecule and its complexes. tandfonline.comresearchgate.netProvides insights into molecular structure and intermolecular interactions.
Inelastic Neutron Scattering (INS)Quasi-elastic Neutron Scattering (QENS)Studying the dynamics of methyl group rotations and lattice phonons. tandfonline.comresearchgate.netDetermines activation energy for methyl group rotation. researchgate.net
Quantitative Nuclear Magnetic Resonance (qNMR)-Purity assessment and quantification. sigmaaldrich.comsigmaaldrich.comHigh precision and accuracy, traceable to primary standards. sigmaaldrich.com

X-ray Diffraction and Crystallographic Studies of this compound and its Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound (durene) and its derivatives.

The crystal structure of durene has been extensively studied and refined over the years. royalsocietypublishing.orgroyalsocietypublishing.orgiucr.org It crystallizes in the monoclinic prismatic system, with the space group P2₁/a. royalsocietypublishing.orgscispace.com The unit cell contains two molecules. royalsocietypublishing.orgscispace.com The high molecular symmetry of durene contributes to its unusually high melting point.

Crystallographic studies have provided detailed information on bond lengths and angles within the durene molecule. iucr.org These studies have also revealed insights into intermolecular interactions and crystal packing. iucr.org For example, the analysis of the crystal structure helps in understanding steric hindrance between the methyl groups. iucr.org The well-defined crystal structure of durene makes it a valuable model system for studying crystal packing in organic materials.

Furthermore, X-ray diffraction has been used to study the crystal structures of various derivatives of this compound, such as brominated derivatives and charge-transfer complexes. researchgate.netresearchgate.net For instance, the crystal structures of 1,2,4,5-tetrakis(bromomethyl)-3,6-bis(2-alkoxy)benzenes have been analyzed to understand the role of weak hydrogen bonds and other intermolecular interactions in the crystal packing. researchgate.net Studies on charge-transfer complexes, such as that between durene and 1,2,4,5-tetracyanobenzene (TCNB), utilize X-ray and neutron diffraction to investigate the structural changes upon complex formation. tandfonline.comresearchgate.net

Table 2: Crystallographic Data for this compound (Durene)

ParameterValueReference
Crystal SystemMonoclinic Prismatic royalsocietypublishing.orgroyalsocietypublishing.org
Space GroupP2₁/a (C₂h⁵) royalsocietypublishing.orgscispace.com
Molecules per Unit Cell (Z)2 royalsocietypublishing.orgscispace.com
a11.57 Å royalsocietypublishing.org
b5.77 Å royalsocietypublishing.org
c7.03 Å royalsocietypublishing.org
β113.3° royalsocietypublishing.org
Density1.03 g/cm³ royalsocietypublishing.org

Computational Chemistry and Theoretical Studies of 1,2,4,5 Tetramethylbenzene

Electronic Structure Calculations and Quantum Chemical Characterization of 1,2,4,5-Tetramethylbenzene

Theoretical investigations into the electronic properties of this compound, also known as durene, provide significant insights into its molecular structure and charge transport capabilities. Density-functional theory (DFT) calculations have been instrumental in characterizing its electronic band structure and density-of-states. researchgate.net These studies reveal that upon condensation from the gas phase to a crystalline solid, the highest occupied molecular orbital (HOMO) states of individual durene molecules form a dispersive band. researchgate.net This dispersion is particularly pronounced in the π-π stacking direction, leading to a notable bandwidth of 0.83 eV. researchgate.net Such a large bandwidth is indicative of potentially high charge mobility, suggesting that durene could be a promising material for applications in organic electronics. researchgate.net

Further analysis of the electronic structure involves the calculation of various quantum chemical parameters. These parameters help in understanding the reactivity and stability of the molecule. For instance, the shifts in the O-H stretching frequency of phenol (B47542) upon π-hydrogen bonding with durene have been used to assess its reactivity. nsf.gov

Table 1: Calculated Electronic Properties of this compound

PropertyValueMethodSource
Bandwidth (HOMO)0.83 eVDFT researchgate.net
Relative Rate of Nitration (log krel)3.34Experimental/Correlative nsf.gov
Δν(OH) of Phenol (cm⁻¹)85Infrared Spectroscopy nsf.gov
Molecular Electrostatic Potential (ΔV(1.5 Å))-0.0090 a.u.MP2/6-311++G(3df,2pd) researchgate.net

This table presents a selection of computationally and experimentally determined electronic properties that characterize the reactivity and electronic behavior of this compound.

Aromaticity Assessment and Delocalization Indices in this compound and Related Systems

The aromaticity of this compound is a key feature influencing its stability and reactivity. Aromaticity can be quantified using various computational indices based on electronic delocalization. nih.gov These indices, derived from quantum chemical calculations, offer a nuanced view of the electron distribution within the benzene (B151609) ring.

Commonly used descriptors for aromaticity include the multicenter delocalization index (MCI), the para-delocalization index (PDI), and the aromatic fluctuation index (FLU). nih.gov The MCI, a generalization of the delocalization index (DI), measures electron delocalization over multiple atomic centers and has been shown to be a reliable indicator of aromaticity. nih.govresearchgate.net The PDI specifically measures the average electron sharing between para-related carbon atoms in a six-membered ring, which is sensitive to changes in aromatic character. nih.govresearchgate.net These calculations are often performed using methods like the quantum theory of atoms in molecules (QTAIM). researchgate.net

Studies comparing a series of fluorinated benzenes have demonstrated that delocalization-based indicators are highly sensitive to subtle changes in aromaticity. nih.gov While specific MCI or PDI values for this compound are not detailed in the provided results, the methodologies are well-established for its assessment. nih.govresearchgate.net The reactivity of durene, which is linked to its aromaticity, has been assessed through the shifts of phenol O-H stretching frequencies upon π-hydrogen bonding, providing a relative measure of its electron-donating ability. nsf.gov

Table 2: Aromaticity and Reactivity Descriptors for Benzene Derivatives

Compoundlog krel (Nitration)Δν(OH) (cm⁻¹)Aromaticity Index TypeSource
Benzene0.0048Reference researchgate.net
Toluene (B28343)1.7858Reactivity Probe researchgate.net
1,4-Dimethylbenzene2.4771Reactivity Probe researchgate.net
This compound 3.34 85 Reactivity Probe nsf.govresearchgate.net
Pentamethylbenzene3.4193Reactivity Probe nsf.gov

This table compares the relative nitration rate constants and phenol O-H frequency shifts for this compound and related methylbenzenes. These experimental values serve as probes for the underlying aromatic character and electron density of the ring.

Molecular Dynamics Simulations and Conformation Analysis of this compound

Molecular dynamics (MD) simulations and conformational analysis provide insight into the dynamic behavior and structural preferences of this compound and its derivatives. acs.orgnih.gov The conformation of the methyl groups relative to the benzene ring is a key area of investigation. In the solid state, the low-frequency internal modes, particularly those related to the torsional and bending vibrations of the methyl groups, have been studied using inelastic neutron scattering (INS), Raman, and infrared spectroscopy, supported by DFT calculations. nih.gov These studies suggest the presence of non-conventional C-H···π hydrogen bonds involving the methyl groups in the crystalline phase. nih.gov

For durene derivatives, such as those with acyl or ethenyl groups at the 1 and 4 positions, dynamic NMR spectroscopy is a powerful tool for studying conformational isomerism. acs.org In 1,4-bis(mesitoyl)durene, for example, the molecule exists as a mixture of syn and anti rotamers due to hindered rotation around the durene-carbonyl bond. acs.org The energy barriers for the interconversion between these rotamers have been determined experimentally through line shape analysis of variable-temperature NMR spectra. acs.org These stereomutations are proposed to occur via a "cogwheel" mechanism, which involves a one-ring-flip process. acs.org

Molecular dynamics simulations have also been employed to predict the solubility of durene in various organic solvents by calculating the residual chemical potential of a single solute molecule in the solvent. acs.orgresearchgate.net These simulations, often using force fields like the General AMBER Force Field (GAFF), provide molecular-level insights into the driving forces behind solubility trends. acs.org

Table 3: Conformational and Dynamic Properties of Durene and Derivatives

SystemMethodObserved PhenomenonKey FindingSource
Crystalline DureneINS, Raman, IR, DFTLow-frequency CH₃ vibrationsEvidence for C-H···π interactions nih.gov
1,4-Disubstituted DurenesDynamic NMR SpectroscopySyn-anti rotamer interconversionInterconversion occurs via a cogwheel mechanism acs.org
Durene in Organic SolventsMolecular Dynamics (GAFF)Solute-solvent interactionsPrediction of solubility based on calculated chemical potential acs.orgresearchgate.net

This table summarizes findings from various computational and experimental techniques used to study the conformation and dynamics of this compound and its derivatives.

Reaction Pathway Elucidation and Kinetic Modeling of this compound using Computational Methods

Computational methods are essential for elucidating the complex reaction pathways and modeling the kinetics of reactions involving this compound. A significant area of study is its atmospheric oxidation, primarily initiated by hydroxyl (OH) radicals. acs.orgresearchgate.net The reaction between OH radicals and durene is reversible and can proceed through addition to the aromatic ring at either an unsubstituted (ortho) or a substituted (ipso) position, or through H-atom abstraction from a methyl group. acs.orgresearchgate.net

Kinetic modeling has been applied to analyze experimental data from techniques like flash photolysis with resonance fluorescence detection. acs.org This has allowed for the determination of rate constants for the subsequent reactions of the durene-OH adducts with molecular oxygen (O₂). acs.org These models account for the formation of multiple adduct isomers and their differing reactivities. acs.org For example, the rate constants for the reaction of O₂ with the ortho and ipso adducts were found to be in the ranges of (4–13) × 10⁻¹⁵ cm³ s⁻¹ and (0.3–3) × 10⁻¹⁵ cm³ s⁻¹, respectively, over a temperature range of 300–340 K. acs.org

Furthermore, computational studies have been applied to understand nitration mechanisms. DFT calculations can help explain the regioselectivity of nitration by showing a lower activation energy for substitution at the unoccupied 5- and 6-positions, which is favored by both steric and electronic effects.

Table 4: Kinetic Parameters for the Atmospheric Oxidation of this compound

ReactionRate Constant (k)Temperature (K)MethodSource
OH + Durene (overall)5.55 ± 0.34 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298Relative Rate acs.org
ortho-Adduct + O₂(4–13) x 10⁻¹⁵ cm³ s⁻¹300–340Flash Photolysis / Kinetic Modeling acs.org
ipso-Adduct + O₂(0.3–3) x 10⁻¹⁵ cm³ s⁻¹300–340Flash Photolysis / Kinetic Modeling acs.org
H-atom Abstraction Channel3.7 ± 0.8% of total reaction298Product Yield Analysis researchgate.net

This table presents key kinetic data for the reactions of this compound with OH radicals and the subsequent reactions of the resulting adducts with O₂, as determined by experimental and computational modeling approaches.

Applications and Derivatives of 1,2,4,5 Tetramethylbenzene in Advanced Chemical Synthesis and Materials Science

Precursor Chemistry for High-Performance Materials from 1,2,4,5-Tetramethylbenzene

This compound, commonly known as durene, serves as a crucial building block in the synthesis of high-performance materials. researchgate.netmarket.us Its symmetrical structure makes it an ideal precursor for the production of various monomers used in the polymer industry. huaxichemical.com

Synthesis of Pyromellitic Dianhydride (PMDA) and Pyromellitic Acid from this compound

A primary application of this compound is its role as a raw material for the production of pyromellitic dianhydride (PMDA) and its corresponding acid, pyromellitic acid. huaxichemical.comchemicalland21.comgoogle.com PMDA is a key monomer in the synthesis of high-performance polymers like polyimides. huaxichemical.comchemicalbook.com

The synthesis of PMDA from durene is typically achieved through oxidation. wikipedia.orgchemdad.com One common industrial method is the gas-phase catalytic oxidation of this compound. chemicalbook.comwikipedia.orgchemdad.com This process involves reacting durene with a molecular oxygen-containing gas in the presence of a catalyst, often at elevated temperatures. google.comgoogleapis.com An idealized chemical equation for this reaction is:

C₆H₂(CH₃)₄ + 6 O₂ → C₆H₂(C₂O₃)₂ + 6 H₂O chemicalbook.comwikipedia.org

Catalysts for this reaction are a subject of ongoing research to improve efficiency and selectivity. Vanadium and titanium-based catalysts are frequently employed. biotech-asia.orggoogle.com For instance, a V₂O₅-TiO₂-P₂O₅ system has shown high catalytic activity, yielding PMDA with high purity. google.com The reaction conditions, such as temperature and catalyst composition, significantly influence the yield and quality of the final product. gychbjb.comgychbjb.com

Liquid-phase oxidation is another method used for this conversion. jst.go.jparkat-usa.org This can be carried out in an acetic acid solvent using catalysts containing cobalt and manganese salts, often with a bromine promoter. jst.go.jp The resulting pyromellitic acid is then dehydrated to form PMDA. chemicalbook.comarkat-usa.org In a laboratory setting, pyromellitic acid can be dehydrated using acetic anhydride (B1165640) to yield PMDA. chemicalbook.comwikipedia.org

Pyromellitic acid itself can be obtained through the oxidation of durene using nitric acid or through the hydrolysis of PMDA. chemicalbook.comorgsyn.org When exposed to moisture, PMDA readily hydrolyzes back to pyromellitic acid. chemicalbook.comchemicalbook.in

Table 1: Synthesis Methods for Pyromellitic Dianhydride (PMDA) from this compound

Synthesis Method Reactants Catalysts/Reagents Key Process Conditions Product
Gas-Phase Catalytic OxidationThis compound, Oxygen (Air)Vanadium-titanium oxides (e.g., V₂O₅-TiO₂)High Temperature (e.g., 350-450°C)Crude Pyromellitic Dianhydride
Liquid-Phase OxidationThis compound, AirCobalt and Manganese salts, Bromine promoter, Acetic AcidHigh Temperature and PressurePyromellitic Acid
DehydrationPyromellitic AcidAcetic AnhydrideHeatingPyromellitic Dianhydride
HydrolysisPyromellitic DianhydrideWater/MoistureAmbientPyromellitic Acid

Applications of this compound Derivatives in Polyimide and Polyester (B1180765) Resin Production

The derivatives of this compound, primarily pyromellitic dianhydride (PMDA), are indispensable in the production of high-performance polymers, most notably polyimides. huaxichemical.comchemicalland21.comchemicalbook.com Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in aerospace, electronics, and other advanced industries. market.ushuaxichemical.com

PMDA is a key monomer that reacts with various aromatic diamines, such as 4,4'-oxydianiline, to form poly(amic acid), which is then cyclized to the final polyimide. huaxichemical.commade-in-china.com The resulting polyimides, such as Kapton, exhibit excellent electrical insulation and high-temperature resistance. huaxichemical.comchemicalbook.com

In addition to polyimides, PMDA is also utilized in the production of other polymers, including:

Polyester Resins: PMDA can be used as a curing agent for polyester resins, enhancing their thermal and mechanical properties. google.compatsnap.com

Epoxy Resins: It serves as a curing agent for epoxy resins, which are used in coatings, adhesives, and molding compounds. google.comchemicalbook.in

Other Thermoplastics: PMDA is also used in the synthesis of polyesters, polycarbonates, and polyethers. chemicalbook.comarkat-usa.org

The incorporation of the rigid, symmetrical structure derived from this compound into the polymer backbone contributes significantly to the desirable properties of these high-performance materials.

Role in Polymer Chemistry and Advanced Polymeric Materials Utilizing this compound

Beyond its role as a precursor to PMDA, this compound and its derivatives are directly involved in various aspects of polymer chemistry and the development of advanced polymeric materials.

This compound as a Monomer or Co-monomer in Polymerization Reactions

This compound itself can be utilized in polymerization reactions. For instance, polymer films with dielectric properties have been prepared from durene in a direct-current discharge environment. researchgate.net More commonly, derivatives of durene, particularly diamine derivatives, are used as monomers. For example, 2,3,5,6-tetramethyl-1,4-phenylenediamine (B1203765) (durene diamine) is a key monomer in the synthesis of specific polyimides. nih.govacs.org

The polyimide formed from the reaction of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and durene diamine, known as 6FDA-Durene, is a polymer of intrinsic microporosity (PIM) with notable gas separation properties. nih.govacs.org The bulky and rigid structure of the durene unit hinders efficient chain packing, creating free volume and making the resulting polymer suitable for membrane applications. researchgate.net

Copolymers incorporating durene-based units are also being developed to tailor the properties of the final material. For example, copolymers of PIM-polyimide and 6FDA-durene-based polyimide have been synthesized to combine the high free volume of PIMs with the excellent physicochemical properties of traditional polyimides. mdpi.com

This compound as an Effective Solvent in Polymer Synthesis and Curing Processes

This compound is recognized for its properties as a solvent. market.uschemicalland21.comchemimpex.com Its high boiling point and ability to dissolve a range of organic compounds make it a suitable medium for certain chemical reactions and formulations. chemimpex.com In the context of polymer chemistry, it can be used as a solvent in the synthesis and curing of resins. chemicalland21.com For example, it is used as a cross-linking agent for alkyd resins. chemicalland21.com

In some polymerization processes, this compound has been used as an internal standard in NMR studies to quantify monomer conversion, highlighting its stability and non-reactivity under specific polymerization conditions. nih.govsemanticscholar.org

Incorporation of this compound Units into Gas Separation Membranes and Other Functional Polymers

The incorporation of this compound units into polymer structures is a key strategy for developing advanced functional materials, particularly for gas separation membranes. researchgate.netresearchgate.net The rigid and bulky nature of the durene moiety, when integrated into a polymer backbone, disrupts chain packing and increases the fractional free volume of the material. researchgate.net This is a critical characteristic for polymers used in membrane-based gas separation, as it facilitates the transport of gas molecules through the membrane.

Polyimides derived from durene diamine, such as 6FDA-Durene, are a prominent example of such materials. nih.govacs.org These polymers exhibit high permeability and selectivity for certain gas pairs, such as CO₂/N₂ and CO₂/CH₄. mdpi.com Research in this area focuses on creating "all polyimide" mixed-matrix membranes where microporous polyimide particles are dispersed in a 6FDA-Durene matrix to enhance interfacial compatibility and improve gas separation performance. nih.gov

Furthermore, durene-based units are incorporated into copolymers to enhance the gas permeability of other polymers. For instance, copolymerizing a bulky diamine like durene diamine with other monomers can significantly increase the gas permeability of the resulting polyimides. researchgate.net These materials are being investigated for their potential to surpass the "Robeson upper bound," a benchmark for the trade-off between permeability and selectivity in polymer membranes. researchgate.net

Development of this compound-Derived Specialty Chemicals and Intermediates

This compound, also known as durene, is a versatile aromatic hydrocarbon that serves as a crucial building block in the synthesis of a variety of specialty chemicals and intermediates. chemimpex.com Its unique symmetrical structure, with four methyl groups on a benzene (B151609) ring, provides a foundation for creating complex molecules with specific functionalities. smolecule.comwikipedia.org

The methyl groups of durene are amenable to various chemical transformations, allowing for the synthesis of a wide array of substituted derivatives. smolecule.com These reactions often target the functionalization of the methyl groups or the aromatic ring itself.

Halogenation: Durene readily undergoes halogenation on the aromatic ring. wikipedia.org For instance, the iodination of durene can be achieved to produce iodo-derivatives, which are valuable intermediates in organic synthesis. thieme-connect.com

Nitration: The nitration of durene leads to the formation of dinitro derivatives. These compounds are precursors for the synthesis of other important chemicals, such as duroquinone (B146903). wikipedia.org

Oxidation: The methyl groups of durene can be oxidized to form carboxylic acids. A key industrial application is the oxidation of durene to produce pyromellitic dianhydride, a monomer used in the production of high-performance polymers like polyimides. wikipedia.orggoogle.com

Copper-Catalyzed Dimerization: An efficient method for synthesizing 1,2,4,5-tetra-substituted benzenes involves the copper-catalyzed dimerization of γ,δ-unsaturated ketones. rsc.org This process allows for the construction of polysubstituted benzene derivatives under mild conditions. rsc.org

Jacobsen Rearrangement: In the presence of concentrated sulfonic acid, 1,2,4,5-tetraalkylbenzenes can undergo a rearrangement known as the Jacobsen rearrangement to yield 2,3,4,5-tetraalkylbenzenesulfonic acids. rsc.org This reaction highlights the potential for skeletal rearrangements to create highly substituted benzene derivatives. rsc.org

The synthesis of these derivatives is critical for producing materials with enhanced properties, such as thermal stability and chemical resistance, which are essential in the automotive and electronics industries. chemimpex.com

Interactive Data Table: Reactions for the Synthesis of Substituted this compound Derivatives

Reaction TypeReagents/ConditionsProduct TypeReference
HalogenationHalogenating agent (e.g., I2)Halogenated durene wikipedia.orgthieme-connect.com
NitrationNitrating agent (e.g., HNO3/H2SO4)Nitro-durene derivatives wikipedia.org
OxidationOxidizing agent (e.g., V2O5/O2)Pyromellitic dianhydride wikipedia.orggoogle.com
DimerizationCopper catalyst, γ,δ-unsaturated ketones1,2,4,5-tetra-substituted benzenes rsc.org
Jacobsen RearrangementConcentrated sulfonic acidSubstituted benzenesulfonic acids rsc.org

The aromatic nature and substitution pattern of this compound make it a valuable precursor in the synthesis of fragrances, flavoring agents, and pharmaceutical intermediates. chemimpex.com

Durene's derivatives can possess pleasant aromatic profiles, making them suitable for use in the fragrance industry. chemimpex.com While specific examples of direct large-scale use in commercial fragrances are not extensively documented, its structural motifs are found in various aromatic compounds used in perfumery. The synthesis of fragrances often involves the modification of aromatic skeletons like that of durene.

In the pharmaceutical sector, durene serves as a starting material for synthesizing more complex molecules. chemimpex.comsmolecule.com Its derivatives can act as key intermediates in the development of new drugs. chemimpex.com The ability to selectively functionalize the durene core allows for the creation of a diverse range of molecular architectures necessary for medicinal chemistry applications. For example, the synthesis of certain pharmaceuticals may involve multi-step pathways where a durene-derived intermediate is a critical component. smolecule.com

Interactive Data Table: Applications of this compound Derivatives

Application AreaRole of this compoundExample of Derivative/End ProductReference
FragrancesPrecursor to aromatic compoundsModified aromatic skeletons chemimpex.com
Flavoring AgentsPrecursor with aromatic propertiesNot specified in sources chemimpex.com
PharmaceuticalsIntermediate in drug synthesisComplex active pharmaceutical ingredients chemimpex.comsmolecule.com

Synthesis of Substituted Tetramethylbenzene Derivatives

This compound as a Model Compound in Fundamental Aromatic Studies

The simple and highly symmetric structure of this compound makes it an excellent model compound for fundamental research in aromatic chemistry. smolecule.com Its well-defined arrangement of four methyl groups on a benzene ring allows scientists to study various phenomena related to aromatic systems.

Aromatic Interactions: Durene is used to investigate non-covalent interactions involving aromatic rings, such as pi-pi stacking, hydrogen bonding, and cation-pi interactions. smolecule.com Understanding these forces is crucial in fields ranging from materials science to molecular biology.

Reaction Mechanisms: The reactivity of durene provides insights into electrophilic aromatic substitution and other reactions characteristic of aromatic compounds. noaa.govcymitquimica.com Studies on durene help elucidate the electronic effects of multiple alkyl substituents on an aromatic ring.

Atmospheric Chemistry: In atmospheric science, the gas-phase reactions of this compound with hydroxyl (OH) radicals are studied to understand the atmospheric oxidation of aromatic compounds. acs.org These studies are important for modeling air quality and the formation of secondary organic aerosols. acs.org The reaction with OH radicals can proceed via addition to the aromatic ring at both unsubstituted (ortho) and substituted (ipso) positions, forming different adducts. acs.org

Spectroscopy: With its simple proton NMR spectrum, durene is sometimes used as an internal standard for calibrating spectral measurements. wikipedia.org

The research conducted using durene as a model compound contributes to a deeper understanding of the fundamental principles governing the behavior of more complex aromatic molecules and materials. smolecule.com

Environmental Aspects and Remediation Research of 1,2,4,5 Tetramethylbenzene

Environmental Fate and Transport Mechanisms of 1,2,4,5-Tetramethylbenzene

This compound, also known as durene, is an aromatic hydrocarbon that can be introduced into the environment through various industrial processes and as a component of fuels. frtr.gov Its behavior in the environment is governed by its physical and chemical properties, which dictate its movement and partitioning between air, water, and soil.

Durene is characterized by its low solubility in water and a tendency to float on the water's surface. scbt.comnih.gov This insolubility means it is not likely to be mobile in the environment through aqueous transport. fishersci.comfishersci.no Its propensity to bind to soil particles further limits its mobility in subsurface environments. fishersci.no The octanol-water partition coefficient (log K_ow) is a key indicator of a substance's tendency to bioaccumulate. For this compound, this value is 4.17, suggesting a potential for bioaccumulation in organisms. fishersci.com

In the event of a spill, its immiscibility with water means it will spread on the surface, and it should not be allowed to enter drains or water supplies. fishersci.comchemservice.com While it is not classified as environmentally hazardous in all contexts, large or frequent spills can have a damaging effect on the environment. chemservice.com Due to its volatility, durene can partition into the atmosphere from soil and water surfaces. orgsyn.org Natural subsurface processes like dilution, volatilization, biodegradation, and adsorption all contribute to the attenuation of its concentrations in the environment. epa.gov

PropertyValueSource
Physical State Colorless or white crystals/solid scbt.comfishersci.com
Water Solubility Insoluble nih.govlookchem.com
Boiling Point 196 - 197 °C / 384.8 - 386.6 °F fishersci.com
Melting Point 78 - 82 °C / 172.4 - 179.6 °F fishersci.com
Vapor Pressure 160 mmHg @ 140 °C fishersci.com
log K_ow (Octanol-Water Partition Coefficient) 4.17 fishersci.com
Density 0.8875 g/cm³ at 20°C (68°F) noaa.gov

Biodegradation Pathways and Microbial Degradation Studies of this compound

Microbial degradation is a significant process in the natural attenuation of this compound in contaminated environments. sigmaaldrich.comnih.gov Research has shown that microorganisms can utilize aromatic hydrocarbons like durene as a source of carbon. researchgate.net Studies of contaminated sites, such as those with tar from former Pintsch gas factories, have detected this compound along with its metabolites in groundwater and tar samples. nih.gov The presence of these metabolites suggests that biodegradation of mobile aromatic compounds, including durene, occurs in the subsurface near the contamination source. nih.gov

The process of microbial degradation of hydrocarbons typically involves microorganisms, such as bacteria and fungi, producing enzymes that break down the complex polymer chains. researchgate.netmdpi.com This process can be influenced by various factors, including the polymer's properties and the surrounding environmental conditions like temperature, pH, and moisture. mdpi.comumt.edu.my For petroleum hydrocarbons, bacteria can produce biosurfactants that emulsify the hydrocarbons, making them more accessible for cellular uptake and enzymatic degradation. researchgate.net

While specific pathways for this compound are a subject of ongoing research, the initial steps in the aerobic degradation of alkylbenzenes often involve oxidation of the methyl group or the aromatic ring by oxygenase enzymes. wordpress.com Research on similar compounds shows that bacteria from genera such as Pseudomonas, Arcobacter, Halobacillus, and Rhodococcus are capable of degrading volatile organic compounds. essex.ac.uk For remediation purposes, enhancing the conditions for these native microbial populations, a process known as biostimulation or bioremediation, is a common strategy. slideshare.net

Ecotoxicity DataValueOrganismDuration
LC0 10 mg/LLeuciscus idus (Golden orfe)48 h
LC50 30 mg/LLeuciscus idus (Golden orfe)48 h
LC100 50 mg/LLeuciscus idus (Golden orfe)48 h
EC50 0.47 mg/LDaphnia magna (Water flea)48 h

Data sourced from Aldrich T19607 Safety Data Sheet. sigmaaldrich.com

Photochemical and Atmospheric Degradation of this compound

In the atmosphere, this compound is primarily degraded through photochemical reactions. researchgate.net The most significant of these is its reaction with hydroxyl (OH) radicals, which are highly reactive and play a key role in the breakdown of volatile organic compounds (VOCs) in the troposphere. researchgate.netresearchgate.net The reaction of OH radicals with durene can proceed via H-atom abstraction from the methyl groups or by addition to the aromatic ring. researchgate.netresearchgate.net The addition of OH to the aromatic ring is the major pathway at typical atmospheric temperatures. researchgate.netacs.org

The rate of these atmospheric reactions has been a subject of scientific study. The total reaction rate constant for the degradation of this compound initiated by OH radicals has been calculated to be 2.36 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm. researchgate.net Research indicates that this OH-initiated degradation in the atmosphere will reduce the ecologic toxicity of the parent compound. researchgate.netresearchgate.net

Atmospheric Reaction ParameterValueConditionsSource
Total OH Reaction Rate Constant 2.36 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹298 K, 1 atm researchgate.net
Previously Determined Rate Constant ~5.8 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ researchgate.net

Remediation Technologies and Strategies for this compound Contamination

Contamination of soil and groundwater by this compound, often as part of fuel or industrial solvent spills, requires effective remediation strategies. frtr.govny.gov A range of technologies, both in-situ (in place) and ex-situ (excavated), are available to treat such contamination. apave.comveolia.com The selection of a specific technology depends on site-specific conditions, contaminant concentration, and regulatory requirements. mst.dk

Common remediation technologies applicable to aromatic hydrocarbons like durene include:

In-Situ Chemical Oxidation (ISCO): This involves injecting chemical oxidants, such as persulfate or ozone, into the subsurface to destroy contaminants. ISCO has been implemented to target petroleum-related VOCs in groundwater. ny.govveolia.com

Adsorption and Bioremediation: Products like PetroFix® combine activated carbon with bioremediation agents. The activated carbon adsorbs the contaminants, while the biological components promote microbial degradation. ny.gov

Soil Vapor Extraction (SVE) and Air Sparging: SVE removes volatile contaminants from the unsaturated zone by applying a vacuum, while air sparging injects air into the saturated zone to volatilize contaminants, which are then captured by an SVE system. veolia.com

Pump and Treat: This conventional method involves pumping contaminated groundwater to the surface for treatment using methods like activated carbon adsorption or advanced oxidation processes. epa.gov

Bioremediation and Monitored Natural Attenuation (MNA): Bioremediation enhances the growth of naturally occurring microbes to degrade contaminants. apave.com MNA relies on natural processes, including biodegradation, to reduce contaminant levels over time, with regular monitoring to ensure its effectiveness. epa.govapave.com

Excavation and Off-Site Disposal: Contaminated soil is physically removed and transported to a permitted facility for treatment or disposal. This is often a straightforward option for accessible, near-surface contamination. epa.gov

In one case, a remedial action work plan for a site with petroleum-related VOCs included an ISCO program, excavation and off-site disposal of contaminated soil, and the installation of groundwater monitoring wells. ny.gov

Q & A

Q. Table 1: Typical Synthesis Parameters

MethodPurity (%)Key ChallengesReference
Distillation95–97Co-elution with isomers
Catalytic Alkylation>97Catalyst deactivation
Crystallization>99Solvent retention in final product

Basic: How is this compound utilized as a calibration standard in quantitative NMR spectroscopy?

Methodological Answer:
Durene serves as a primary NMR calibration standard due to its sharp singlet proton signal (δ 2.3 ppm for methyl groups) and stability. Best practices include:

  • Hygroscopicity Management : Store in desiccators to prevent water absorption, which broadens peaks and reduces accuracy. Pre-drying at 40°C under vacuum ensures reproducibility .
  • Internal vs. External Standards : Use deuterated solvents (e.g., CDCl₃) for lock signals. For quantitative ¹H NMR, integrate durene’s methyl signal against analyte peaks, ensuring a 1:1 molar ratio .
  • Validation : Cross-check with gravimetric methods to confirm <2% error in concentration calculations .

Advanced: How do OH radicals degrade this compound in atmospheric conditions, and what are the implications for environmental modeling?

Methodological Answer:
OH-initiated degradation occurs via H-abstraction from methyl groups or aromatic ring addition, forming secondary organic aerosols (SOAs). Key insights:

  • Kinetic Studies : Laser-induced fluorescence (LIF) measures rate constants (e.g., kOH=1.2×1011cm3/molecule/sk_{OH} = 1.2 \times 10^{-11} \, \text{cm}^3/\text{molecule/s} at 298 K). Competing pathways are quantified using product analysis via GC-MS .
  • Environmental Impact : Degradation products (e.g., dicarbonyls) contribute to SOA formation, increasing aerosol toxicity. Models like GECKO-A integrate these kinetics to predict air quality impacts .
  • Data Contradictions : Discrepancies in reported kOHk_{OH} values (±15%) arise from varying experimental setups (e.g., pressure, humidity). Standardized protocols are recommended .

Advanced: What strategies improve the low-temperature curing efficiency of liquid polybutadiene using this compound as a solvent?

Methodological Answer:
Durene enhances curing by reducing viscosity and stabilizing reactive intermediates. Methodological advances include:

  • Solvent Optimization : Blend durene (0.838 g/mL) with polar co-solvents (e.g., THF) to balance solubility and volatility. Dynamic mechanical analysis (DMA) confirms 20–30% faster curing at 50°C .
  • Nitrile Oxide Activation : Durene stabilizes nitrile oxide intermediates via π-π interactions, verified by in-situ FTIR. Catalyst screening (e.g., Fe³⁺ salts) further accelerates crosslinking .
  • Thermal Stability : Differential scanning calorimetry (DSC) monitors exothermic peaks to avoid premature gelation .

Basic: What are the key physicochemical properties of this compound relevant to material science applications?

Methodological Answer:
Critical properties include:

  • Thermal Stability : Melting point (79.2°C) and boiling point (196.8°C) suit high-temperature polymer processing .
  • Solubility : Miscible with ethanol, benzene, and ethers but insoluble in water, ideal for hydrophobic polymer matrices .
  • Density and Reactivity : Low density (0.838 g/mL) facilitates lightweight composites. Methyl groups enable electrophilic substitution in functionalization reactions .

Q. Table 2: Physicochemical Profile

PropertyValueApplication RelevanceReference
Melting Point79.2°CThermal processing windows
Boiling Point196.8°CSolvent removal in synthesis
Density (25°C)0.838 g/mLLightweight material design
Log P (Octanol-Water)3.8Environmental persistence

Advanced: How can computational modeling predict the aquatic toxicity of this compound and its degradation products?

Methodological Answer:

  • QSAR Models : Quantitative structure-activity relationship (QSAR) predicts acute toxicity (e.g., LC₅₀ for fish = 4.5 mg/L) based on log P and electrophilicity indices .
  • Metabolite Profiling : Density functional theory (DFT) simulates oxidation pathways, identifying toxic intermediates (e.g., quinones) corroborated by zebrafish embryo assays .
  • Limitations : Model accuracy is challenged by variable environmental conditions (e.g., pH, salinity). Hybrid experimental-computational frameworks improve reliability .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to limit vapor exposure (vapor pressure = 160 mmHg at 140°C) .
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular contact. Avoid PVC gloves due to solvent incompatibility .
  • Waste Disposal : Classify as hazardous waste (OSHA 29 CFR 1910.1200). Incinerate at >1000°C with scrubbing to minimize dioxin formation .

Advanced: What mechanistic insights explain the high selectivity of this compound formation in alkylation reactions?

Methodological Answer:

  • Acid Site Geometry : Zeolite catalysts (e.g., H-Y) with pore sizes ~7.4 Å favor transition states for tetramethyl over triethylbenzene, confirmed by XRD and TPD .
  • Kinetic vs. Thermodynamic Control : Higher temperatures (≥160°C) favor thermodynamically stable durene, while lower temperatures (<120°C) trap kinetic products .
  • Isotopic Labeling : ¹³C NMR tracks methyl group migration, ruling out isomerization pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Tetramethylbenzene
Reactant of Route 2
1,2,4,5-Tetramethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.